Cas no 396726-03-7 (1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate)
396726-03-7 structure
Product Name:1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate
Numéro CAS:396726-03-7
Le MF:C5H9O8P2
Mégawatts:259.067683935165
CID:1514602
PubChem ID:5281976
Update Time:2025-04-21
1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate Propriétés chimiques et physiques
Nom et identifiant
-
- Diphosphoric acid, mono[(2E)-4-hydroxy-3-methyl-2-butenyl] ester
- [(4-hydroxy-3-methylbut-2-enoxy)-oxidophosphoryl] phosphate
- (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate
- (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate
- (2E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate
- 1-hydroxy-2-methylbut-2(E)-en-4-yl diphosphate
- Epitope ID:194672
- (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate
- LMPR01010009
- (2E)-4-hydroxy-3-methylbut-2-en-1-yl pyrophosphate
- DTXSID60649459
- (E)-4-hydroxy-3-methyl-2-buten-1-yl pyrophosphate
- CHEMBL145233
- (2E)-4-hydroxy-3-methylbut-2-en-1-yl trihydrogen diphosphate
- (E)-4-hydroxy-3-methyl-2-buten-1-yl diphosphate
- HMBPP
- 1ppw
- [(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate
- 1-Hydroxy-2-methyl-2-butenyl 4-diphosphate
- BDBM50236893
- CHEBI:15664
- (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate
- 1-hydroxy-2-methylbut-2(E)-en-4-yl pyrophosphate
- 396726-03-7
- (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate
- (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate
- Q2708007
- HDMAPP - 1-Hydroxy-2-Methyl-2-buten-4-yl 4-diphosphate
- 1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate
-
- Piscine à noyau: 1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/p-3
- La clé Inchi: MDSIZRKJVDMQOQ-UHFFFAOYSA-K
- Sourire: P(=O)([O-])(OP(=O)([O-])[O-])OCC=C(C)CO
Propriétés calculées
- Qualité précise: 258.97727
- Masse isotopique unique: 262.00074133g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 6
- Complexité: 317
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -2.4
- Surface topologique des pôles: 134Ų
Propriétés expérimentales
- Dense: 1.685±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Soluble (190 G / l) (25 ºC),
- Le PSA: 142.01
1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | H972405-5mg |
1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate |
396726-03-7 | 5mg |
$ 195.00 | 2022-06-04 | ||
| TRC | H972405-10mg |
1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate |
396726-03-7 | 10mg |
$ 360.00 | 2022-06-04 | ||
| TRC | H972405-25mg |
1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate |
396726-03-7 | 25mg |
$ 800.00 | 2022-06-04 | ||
| TRC | H972405-50mg |
1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate |
396726-03-7 | 50mg |
$ 1515.00 | 2022-06-04 | ||
| MedChemExpress | HY-134891-1mg |
HMBPP lithium |
396726-03-7 | ≥95.0% | 1mg |
¥8120 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | M64_I-M055-1mg |
1-Hydroxy-2-methyl-2-buten-4-yl 4-diphosphate (HDMAPP) |
396726-03-7 | nan | 1mg |
¥2310.00 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | M64_I-M055-10mg |
1-Hydroxy-2-methyl-2-buten-4-yl 4-diphosphate (HDMAPP) |
396726-03-7 | nan | 10mg |
¥16975.00 | 2025-04-14 |
1-Hydroxy-2-methyl-2-buten-4-yl 4-Diphosphate Littérature connexe
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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